molecular formula C12H21F3N2O2 B11844358 tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B11844358
M. Wt: 282.30 g/mol
InChI Key: OHTQBNLYTBLVNH-RKDXNWHRSA-N
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Description

tert-Butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate ( 2227198-04-9) is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a sophisticated building block for the synthesis of more complex molecules, with its defined (3R,5R) stereochemistry and trifluoromethyl group being particularly valuable for creating stereospecific bioactive agents . The molecular formula of this compound is C12H21F3N2O2, and it has a molecular weight of 282.31 g/mol . The tert-butyloxycarbonyl (Boc) protecting group is a key feature, allowing researchers to selectively mask the secondary amine during multi-step synthetic sequences. Compounds featuring the piperidine scaffold and trifluoromethyl group are frequently explored in pharmaceutical research for their potential biological activities. For instance, structurally related piperidine-carbamate compounds have been investigated as antagonists for immune targets like TLR7/8 and as inhibitors of enzymes such as PARP7, indicating potential applications in immunology and oncology research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

OHTQBNLYTBLVNH-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Racemic tert-Butyl 5-(Trifluoromethyl)piperidin-3-ylcarbamate :

    • Cyclocondensation of trifluoromethyl-containing enamines with tert-butyl carbamate.

    • Catalyst : Pt/C in acetic acid under 50 psi H₂ (24 hours, 80% yield).

  • Enzymatic Resolution :

    • Lipase-mediated hydrolysis of a racemic ester intermediate to isolate the (3R,5R) enantiomer.

Multi-Step Protection-Deprotection Strategy

Step 1: Protection of the Amine Group

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Conditions : THF, 0°C to room temperature, 4 hours.

  • Intermediate : tert-Butyl (5-(trifluoromethyl)piperidin-3-yl)carbamate

Step 2: N-Methylation

  • Methylation : Treatment with methyl triflate in the presence of NaH (90% yield).

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1).

Step 3: Deprotection and Isolation

  • Deprotection : HCl in dioxane removes the Boc group.

  • Final Product Purity : ≥97% (HPLC).

Comparative Analysis of Synthetic Routes

MethodCatalystYieldStereoselectivityScalability
Catalytic HydrogenationPd/C100%ModerateHigh
Enzymatic ResolutionLipase40–60%HighModerate
Multi-Step AlkylationNaH/MeOTf85%LowHigh

Optimization Challenges and Solutions

Trifluoromethyl Group Incorporation

  • Challenge : Poor nucleophilicity of CF₃ limits direct substitution.

  • Solution : Use of Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis.

Stereochemical Control

  • Diastereomeric Salt Formation : Tartaric acid derivatives resolve enantiomers.

  • Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., BINAP) with Ru catalysts achieve >90% ee.

HazardPrecautionary Measures
Irritation (H315, H319)Use PPE, fume hood
Acute toxicity (H302)Avoid inhalation/ingestion
Sensitization (H335)Minimize dust generation

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Carbamate Activation
The tert-butyl carbamate undergoes cleavage under acidic or basic conditions via two primary pathways:

  • Acidic cleavage : Protonation of the carbonyl oxygen followed by nucleophilic attack and elimination of tert-butanol.

  • Basic cleavage : Deprotonation of the amine, leading to nucleophilic displacement of the tert-butoxycarbonyl group .

Key Reaction Data

Reaction Type Conditions Purpose Source
HydrogenationPd/C, H₂ (25 psi), MeOH, 2 hDeprotection of benzyl ester
Carbamate Formationtert-Butyl chloroformate, DMAPAmine protection
TrifluoromethylationCF₃I, KF, DMF, 50°CIntroduce CF₃ group

Structural and Analytical Data

  • Molecular Formula : C₁₂H₂₁F₃N₂O₂ (CAS 2227198-04-9)

  • Molecular Weight : 282.31 g/mol

  • Key Features :

    • Stereochemistry : 3R,5R configuration of the piperidine ring.

    • Functional Groups : N-methyl carbamate, trifluoromethyl substituent.

Comparative Analysis

Compound Molecular Formula CAS Number Key Difference
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamateC₁₁H₁₉F₃N₂O₂1620012-51-2Opposite stereochemistry at C3
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamateC₁₂H₂₁F₃N₂O₂2227198-04-9N-methyl substitution

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of interest for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
  • Structure : Lacks the N-methyl group and has (3S,5R) stereochemistry.
  • Molecular Formula : C₁₁H₁₉F₃N₂O₂ .
  • Molecular Weight : 268.28 g/mol .
  • The (3S,5R) configuration may alter receptor-binding selectivity compared to the (3R,5R) isomer.
tert-butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate
  • Structure : (3S,5S) stereochemistry without N-methylation .
  • Molecular Formula : C₁₁H₁₉F₃N₂O₂.
  • Molecular Weight : 268.28 g/mol .
  • Key Differences : The syn-periplanar arrangement of substituents in (3S,5S) may influence crystallization behavior and solubility compared to the anti-periplanar (3R,5R) isomer.

Substituent Variants

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine
  • Structure : Similar piperidine backbone but lacks the N-methyl group and uses a Boc (tert-butoxycarbonyl) protecting group .
  • Key Differences : The Boc group offers different deprotection kinetics compared to the N-methyl carbamate, impacting synthetic utility in multi-step reactions.
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate
  • Structure : Replaces piperidine with a pyrrolidine ring .
  • Molecular Formula : C₁₁H₂₀N₂O₂ (estimated).

Functionalized Derivatives

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
  • Structure : Incorporates a 2-chloropyrimidine-5-carbonyl moiety .
tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate
  • Structure: Complex structure with indazolyl and aminopyrimidine groups .
  • Molecular Weight : 438.53 g/mol.
  • Key Differences : Designed for targeted therapies (e.g., kinase inhibition), this derivative demonstrates how piperidine carbamates serve as scaffolds for pharmacophore elaboration.

Comparative Analysis Table

Compound Name Stereochemistry Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (3R,5R) N-methyl, CF₃ C₁₂H₂₁F₃N₂O₂ 282.30 Enhanced lipophilicity; stereospecific target binding
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (3S,5R) CF₃ C₁₁H₁₉F₃N₂O₂ 268.28 Reduced steric hindrance; potential for altered pharmacokinetics
tert-butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate (3S,5S) CF₃ C₁₁H₁₉F₃N₂O₂ 268.28 Syn-periplanar stereochemistry may affect crystallization
cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine cis Boc, CF₃ C₁₁H₁₉F₃N₂O₂ 268.28 Boc protection simplifies synthetic routes
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (3R) N-methyl, pyrrolidine C₁₁H₂₀N₂O₂ 220.29 Increased ring strain; altered conformational flexibility

Research Findings and Implications

  • Stereochemistry Impact : The (3R,5R) configuration in the main compound likely optimizes binding to chiral targets, such as enzymes or receptors, compared to its (3S,5R) and (3S,5S) isomers .
  • Trifluoromethyl Role : The CF₃ group enhances metabolic stability and electron-withdrawing properties, critical for drug candidates .
  • Synthetic Utility : Piperidine carbamates are widely used as intermediates; stereochemical purity is achievable via advanced crystallization techniques (e.g., SHELX refinement ).

Biological Activity

tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. These structural components suggest potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 2227198-04-9

The compound features a tert-butyl group that serves as a protecting group for the amine functionality, facilitating further chemical modifications while preserving the core structure .

Biological Activity Overview

Research indicates that the presence of the trifluoromethyl moiety enhances the lipophilicity of the compound, which may improve its ability to permeate biological membranes and interact with intracellular targets. The piperidine ring is commonly found in biologically active molecules, suggesting that this compound may exhibit significant pharmacological effects.

  • Membrane Permeability : The trifluoromethyl group may enhance membrane permeability, allowing for effective interaction with cellular targets.
  • Binding Affinity : Studies suggest that this compound may exhibit high binding affinities to various receptors and enzymes, indicating its potential as a lead compound in drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds containing piperidine rings and trifluoromethyl groups. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma . While specific data on this compound is limited, its structural analogs indicate promising anticancer activity.

Case Study: Structural Analog Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-butyl N-[(3S,5R)-5-(methyl)piperidin-3-yl]carbamateC11H19N2O2Methyl group instead of trifluoromethylModerate cytotoxicity against cancer cell lines
tert-butyl N-[(3S,5R)-5-(ethyl)piperidin-3-yl]carbamateC12H23N2O2Ethyl group instead of trifluoromethylAnticancer properties observed
tert-butyl N-[(3S,5R)-5-(fluoromethyl)piperidin-3-yl]carbamateC11H20F2N2O2Fluoromethyl group instead of trifluoromethylEnhanced binding to specific receptors

These analogs demonstrate varying degrees of biological activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Future Directions and Research Needs

The current understanding of this compound's biological activity is still developing. Future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profiles.
  • Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological targets.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity to optimize drug design.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate?

  • Methodological Answer : A common approach involves nucleophilic substitution on a trifluoromethyl-substituted pyridine or piperidine precursor. For example, tert-butyl carbamate derivatives are synthesized via coupling reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) . The Boc (tert-butyloxycarbonyl) group is introduced to protect the amine, followed by purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the product. Key intermediates, such as (3R,5R)-5-(trifluoromethyl)piperidin-3-amine, are often resolved using chiral auxiliaries or enzymatic methods to ensure stereochemical fidelity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, respectively. For example, the trifluoromethyl group (CF3CF_3) appears as a quartet (J=269.9HzJ = 269.9 \, \text{Hz}) in 13^{13}C NMR .
  • LC-MS/ESI-MS : Validates molecular weight (e.g., observed [M+H]+ at m/z 380.1 in ESI-MS) .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing. SHELX software is widely used for refinement, particularly for chiral centers (e.g., (3R,5R) configuration) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the (3R,5R)-configured piperidine core?

  • Methodological Answer : Asymmetric synthesis or chiral resolution is critical. For instance, enzymatic kinetic resolution or chiral HPLC separates enantiomers. In advanced routes, transition-metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of imine intermediates. Stereochemical assignments are confirmed via NOESY NMR or single-crystal X-ray diffraction . Computational modeling (DFT) may also predict favorable diastereomeric transition states .

Q. How do researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validation with multiple techniques is essential. For example:
  • If 1^1H NMR signals overlap, 19^{19}F NMR can clarify trifluoromethyl group orientation .
  • Discrepancies in optical rotation vs. X-ray data may indicate racemization, necessitating re-analysis under inert conditions .
  • High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities, while variable-temperature NMR resolves dynamic equilibria (e.g., rotamers) .

Q. What role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?

  • Methodological Answer : The CF3CF_3 group enhances metabolic stability and lipophilicity, impacting pharmacokinetics. In kinase inhibitors (e.g., SRPIN340), the CF3CF_3 moiety participates in hydrophobic interactions with enzyme active sites, as shown via molecular docking and dynamics simulations . Mechanistic studies (e.g., kinetic isotope effects) reveal that CF3CF_3 can stabilize transition states in SNAr reactions, accelerating substitution rates .

Q. What strategies optimize yield and purity in large-scale syntheses?

  • Methodological Answer :
  • Reaction Engineering : Continuous flow systems minimize side reactions (e.g., epimerization) by reducing residence time .
  • Workup Optimization : Acid-base extraction removes unreacted amines, while silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates high-purity product .
  • Crystallization : Solvent screening (e.g., THF/water) improves crystal habit and enantiomeric excess .

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